molecular formula C19H18FN3O4S B2684461 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 573938-97-3

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B2684461
CAS No.: 573938-97-3
M. Wt: 403.43
InChI Key: JCLPGYGJSIWNCO-UHFFFAOYSA-N
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Description

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The reaction between 2-fluoroaniline and ethylene glycol in the presence of a catalyst forms the 2-fluorophenylpiperazine intermediate.

    Coupling with Benzothiazole: The intermediate is then reacted with 2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
  • 2-{2-[4-(2-bromophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Uniqueness

The uniqueness of 2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its potential for various applications compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c20-15-6-2-3-7-16(15)21-9-11-22(12-10-21)18(24)13-23-19(25)14-5-1-4-8-17(14)28(23,26)27/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLPGYGJSIWNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Reactant of Route 3
Reactant of Route 3
2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Reactant of Route 4
Reactant of Route 4
2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Reactant of Route 5
Reactant of Route 5
2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Reactant of Route 6
2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

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